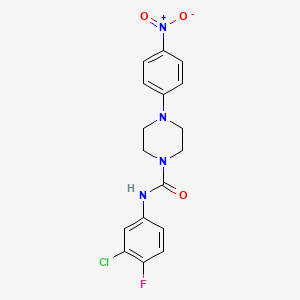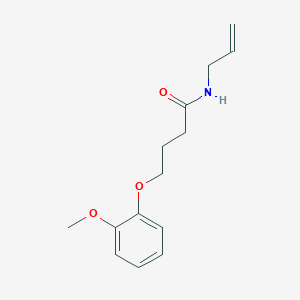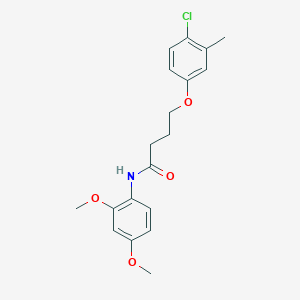![molecular formula C24H16BrNO2 B4647761 2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B4647761.png)
2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one
Overview
Description
2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one, commonly known as BPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPO is a member of the pyrrole family, which is a class of organic compounds that contain a five-membered aromatic ring with one nitrogen atom. BPO has a unique chemical structure that makes it an interesting compound to study.
Scientific Research Applications
BPO has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, BPO has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been tested as a potential treatment for cancer, arthritis, and bacterial infections. In materials science, BPO has been used as a building block for the synthesis of new materials with interesting properties. It has been incorporated into polymers, nanoparticles, and other materials. In catalysis, BPO has been used as a catalyst for various reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of BPO is not fully understood. However, it is believed that BPO exerts its effects by interacting with various cellular pathways. In cancer cells, BPO has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth. In bacterial cells, BPO has been shown to disrupt the cell membrane and inhibit bacterial growth. In materials science, BPO has been used as a building block for the synthesis of new materials with unique properties, such as fluorescence and conductivity.
Biochemical and Physiological Effects:
BPO has been shown to have various biochemical and physiological effects. In animal studies, BPO has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth of tumor cells. In bacterial cells, BPO has been shown to disrupt the cell membrane and inhibit bacterial growth. In materials science, BPO has been used as a building block for the synthesis of new materials with unique properties, such as fluorescence and conductivity.
Advantages and Limitations for Lab Experiments
BPO has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high yield. It is also stable under normal laboratory conditions. However, BPO has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its effects over a long period of time.
Future Directions
There are several future directions for research on BPO. In medicine, further studies are needed to determine the potential of BPO as a treatment for cancer, arthritis, and bacterial infections. In materials science, BPO can be used as a building block for the synthesis of new materials with unique properties. In catalysis, BPO can be used as a catalyst for various reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. Further studies are also needed to determine the mechanism of action of BPO and its effects on cellular pathways.
properties
IUPAC Name |
(2Z)-2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1H-pyrrol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrNO2/c25-19-13-11-16(12-14-19)21(27)15-20-24(28)22(17-7-3-1-4-8-17)23(26-20)18-9-5-2-6-10-18/h1-15,26H/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZWXUFVBUOMH-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=CC(=O)C3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N/C(=C\C(=O)C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4647679.png)
![methyl 2-[({[1-(5-chloro-2-thienyl)ethyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4647686.png)
![N-cyclopentyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4647692.png)
![N-(3-isopropoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4647698.png)
![N-(tert-butyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4647710.png)

![2-(2-cyclohexylethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4647718.png)

![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647749.png)

![5-[4-(diethylamino)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4647768.png)
![4-[(2-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4647773.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4647777.png)
![5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4647785.png)